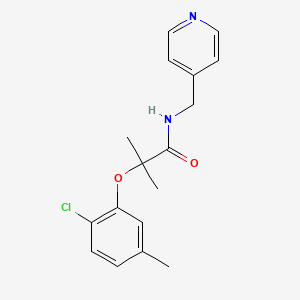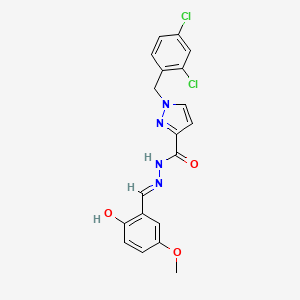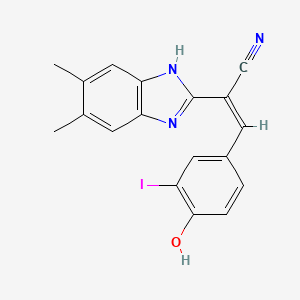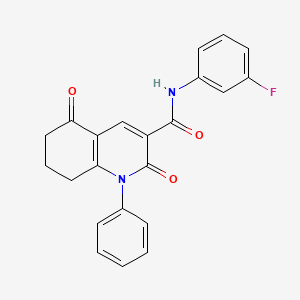
4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting subject for scientific research. In
作用機序
The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide is not well understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and proteins, which could explain its potential as a drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, studies have suggested that this compound may have anti-inflammatory and anti-cancer properties, which could be attributed to its potential as an inhibitor of certain enzymes and proteins.
実験室実験の利点と制限
The advantages of using 4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide in lab experiments include its unique structure, which makes it an interesting subject for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
将来の方向性
There are several future directions for the study of 4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to identify potential drug targets for this compound.
3. Development of new synthetic methods for the production of this compound.
4. Studies to identify potential applications of this compound in materials science.
5. Studies to evaluate the toxicity and safety of this compound.
Conclusion:
This compound is a heterocyclic organic compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis of this compound involves a multi-step process, and its mechanism of action is not well understood. However, studies have suggested that this compound may have anti-inflammatory and anti-cancer properties, which could be attributed to its potential as an inhibitor of certain enzymes and proteins. While there are several future directions for the study of this compound, further studies are needed to fully understand its potential applications and mechanisms of action.
合成法
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide involves a multi-step process. The first step involves the reaction of 4-nitro-1H-pyrazole with 1,2,4-triazole in the presence of a base to form the intermediate compound 4-nitro-1-(1,2,4-triazol-4-yl)pyrazole. This intermediate is then reacted with butanoyl chloride in the presence of a base to form the final product, this compound.
科学的研究の応用
4-(4-nitro-1H-pyrazol-1-yl)-N-4H-1,2,4-triazol-4-ylbutanamide has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, this compound has been used as a tool to study the mechanism of action of enzymes and proteins. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.
特性
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(1,2,4-triazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7O3/c17-9(13-15-6-10-11-7-15)2-1-3-14-5-8(4-12-14)16(18)19/h4-7H,1-3H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZGLGGMPYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)NN2C=NN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6027038.png)
![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6027061.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)

![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)


![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)